REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1.I[C:15]1[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>COCCOC>[OH:4][C:5]1[CH:6]=[C:7]([C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
1.86 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction medium is degassed with a stream of argon for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
640 mg of Pd(PPh3)4 are then added
|
Type
|
EXTRACTION
|
Details
|
After treatment with saturated ammonium chloride solution, extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvents from the organic phase
|
Type
|
DISSOLUTION
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Details
|
the residue is dissolved in 25 mL of anhydrous methanol
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Type
|
ADDITION
|
Details
|
0.5 mL of sulphuric acid is then added
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is refluxed for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
finally treated by addition of water
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated out
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification by chromatography on a column of silica
|
Type
|
CUSTOM
|
Details
|
a colourless oil is obtained (m=2 g; Y=75%)
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |